molecular formula C16H13NO4 B371324 1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime CAS No. 306732-19-4

1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime

Cat. No.: B371324
CAS No.: 306732-19-4
M. Wt: 283.28g/mol
InChI Key: JDUZLFMHZGAIJL-RQZCQDPDSA-N
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Description

1,3-Benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime is a chemical derivative of 1,3-Benzodioxole-5-carbaldehyde (Piperonal) . The parent compound, Piperonal, is a versatile chemical building block recognized for its methylenedioxyphenyl (1,3-benzodioxole) functional group, a structure frequently associated with bioactive molecules . This oxime derivative, created by modifying the aldehyde group of Piperonal, is typically supplied as a high-purity solid for research and development purposes. In laboratory settings, this compound is of significant interest in medicinal chemistry and chemical biology as a key intermediate for the synthesis of more complex molecules. Its structure suggests potential application in creating novel compounds for pharmacological screening . Researchers also utilize such specialized derivatives in the development of organic frameworks and ligands. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-11-2-5-13(6-3-11)16(18)21-17-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUZLFMHZGAIJL-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation-Ozonolysis Protocol

A patent (US20090131688A1) detailing benzofuran synthesis provides insights into analogous aldehyde preparation:

Table 1: Reaction Conditions for Aldehyde Synthesis

StepReagents/ConditionsPurpose
SilylationBSA (N,O-bis(trimethylsilyl)acetamide)Protect ketone as silyl enol ether
OzonolysisO₃, CH₂Cl₂, -78°CCleave double bond to aldehyde
OxidationH₂O₂, NaHCO₃Oxidize intermediate to aldehyde
CatalystTetrabutylammonium bromide (TBAB)Phase-transfer catalyst

This method avoids high-temperature Claisen rearrangements, reducing isomerization risks.

Alternative Routes

  • Friedel-Crafts Acylation : Using 1,3-benzodioxole and formylating agents (e.g., DMF/POCl₃).

  • Oxidation of Alcohols : MnO₂-mediated oxidation of 1,3-benzodioxole-5-methanol.

Preparation of O-(4-Methylbenzoyl)Hydroxylamine

Acylation of Hydroxylamine

  • Step 1 : Synthesis of 4-methylbenzoyl chloride from 4-methylbenzoic acid (SOCl₂, reflux).

  • Step 2 : Reaction with hydroxylamine hydrochloride in alkaline medium:

    NH2OH\cdotpHCl+4-MeC6H4COClNaOH4-MeC6H4C(O)ONH2\text{NH}_2\text{OH·HCl} + \text{4-MeC}_6\text{H}_4\text{COCl} \xrightarrow{\text{NaOH}} \text{4-MeC}_6\text{H}_4\text{C(O)ONH}_2

    Yield optimization requires strict pH control (pH 8–9) to minimize hydrolysis.

Oxime Formation Strategies

Condensation Reaction

The aldehyde and O-(4-methylbenzoyl)hydroxylamine undergo nucleophilic addition-elimination:

Table 2: Optimized Conditions for Oxime Formation

ParameterOptimal ValueImpact on Yield
SolventAnhydrous EtOHPolar aprotic, prevents hydrolysis
Temperature60–70°CBalances kinetics/thermodynamics
CatalystPyridineScavenges HCl, shifts equilibrium
Reaction Time6–8 hours>90% conversion (TLC monitoring)

Stereoselectivity (E/Z isomerism) is controlled by steric effects, with the E-isomer predominating (>95%).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel, eluent = hexane:EtOAc (7:3).

  • Crystallization : Recrystallization from ethanol yields needle-like crystals (m.p. 128–130°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.42 (s, 1H, CH=N), 7.89 (d, J = 8.1 Hz, 2H, ArH), 6.98–7.04 (m, 3H, benzodioxole-H).

  • IR (KBr): ν 1745 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing imine hydrolysis under acidic conditions.

  • Solution : Use molecular sieves to absorb water, maintain anhydrous conditions.

Scale-Up Limitations

  • Batch Reactors : Limited mixing efficiency >10 kg scale.

  • Continuous Flow : Microreactors improve heat/mass transfer, reduce reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This is achieved through the modulation of various signaling pathways and the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Benzodioxole Oxime Esters

The target compound can be compared to 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime (CAS 111172-19-1), a structural analog where the 4-methylbenzoyl group is replaced with a 2-chlorobenzoyl substituent . Key differences include:

Property Target Compound (4-Methylbenzoyl) 2-Chlorobenzoyl Analog (CAS 111172-19-1)
Molecular Formula C₁₆H₁₃NO₄ C₁₅H₁₀ClNO₄
Molecular Weight ~283.28 g/mol 303.7 g/mol
Substituent Electronic Effect Electron-donating (methyl) Electron-withdrawing (chloro)

The chloro substituent in the analog increases molecular weight and introduces steric and electronic effects that may alter reactivity or binding affinity in biological systems.

Comparison with Pyrazole-Based Oxime Esters

The pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime () shares the oxime ester functional group but replaces the benzodioxole core with a pyrazole ring substituted with trifluoromethyl and chlorophenyl groups . Key distinctions include:

Property Target Compound (Benzodioxole Core) Pyrazole-Based Oxime Ester ()
Core Structure Benzodioxole (aromatic di-oxygen ring) Pyrazole (nitrogen-containing heterocycle)
Substituents 4-Methylbenzoyl 4-Chlorobenzoyl, 3-chlorophenyl, trifluoromethyl
Potential Applications Agrochemical intermediates Structural studies, crystallography

The pyrazole core may confer greater metabolic stability in biological systems, while the benzodioxole system could enhance π-π stacking interactions in materials science .

Functional Comparison with Aldicarb (Oxime Carbamate)

Aldicarb (CAS 116-06-3), a propanal-derived oxime carbamate, is a high-toxicity pesticide . While structurally distinct, its oxime functional group highlights broader trends in oxime chemistry:

Property Target Compound (Oxime Ester) Aldicarb (Oxime Carbamate)
Functional Group O-Benzoyl oxime ester O-[(Methylamino)carbonyl] oxime
Toxicity Unknown (limited data) High acute toxicity (neurotoxicant)
Applications Potential agrochemical intermediate Banned except for specialized uses

Aldicarb’s toxicity underscores the importance of substituent choice in oxime derivatives for safety profiles .

Research Implications and Limitations

The absence of direct toxicological or pharmacological data for the target compound necessitates caution in extrapolating findings from analogs. Future studies should prioritize:

Synthetic Optimization : Leveraging methods from benzimidazole oxime synthesis () for scalable production.

Toxicity Screening : Comparative assays against analogs like Aldicarb to assess environmental and health risks.

Structure-Activity Relationships (SAR) : Investigating how substituents (e.g., methyl vs. chloro) influence bioactivity.

Biological Activity

1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its insecticidal properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C12H11N2O4
  • Molecular Weight : 237.23 g/mol

The structure consists of a benzodioxole moiety linked to a carbaldehyde and an oxime group, which is known to influence its biological properties.

Insecticidal Properties

Recent studies have highlighted the insecticidal activity of compounds derived from the benzodioxole family. A notable study evaluated larvicidal effects against Aedes aegypti, a vector for several arboviruses including dengue and Zika virus. Although specific data on this compound is limited, related compounds have shown promising results:

  • 3,4-(methylenedioxy) cinnamic acid , a derivative, exhibited:
    • LC50 : 28.9 ± 5.6 μM
    • LC90 : 162.7 ± 26.2 μM
    • No cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM .

These findings suggest that the benzodioxole scaffold may confer significant larvicidal activity, which could extend to the oxime derivative under consideration.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety of new compounds. The aforementioned study indicated that compounds with similar structures did not exhibit significant toxicity in mammalian models:

  • Mice treated with high doses (2000 mg/kg) showed no structural damage to vital organs (kidney, liver, spleen, lungs) and only mild behavioral effects .

This suggests that the oxime derivative may also possess a favorable safety profile.

While specific mechanisms for this compound are yet to be elucidated, compounds in this class often act by interfering with neurotransmission in insects or disrupting metabolic pathways. The presence of the oxime group may enhance binding affinity to target sites compared to non-oxime derivatives.

Case Studies

  • Insecticidal Efficacy : A study on related benzodioxole derivatives demonstrated effective larvicidal action against Aedes aegypti, paving the way for further exploration of similar compounds .
  • Safety Profile Assessment : Research into the toxicity of benzodioxole derivatives revealed low cytotoxicity and minimal adverse effects in animal models, supporting their potential use as safer alternatives to existing insecticides .

Q & A

Basic: What are the optimal synthetic routes for 1,3-benzodioxole-5-carbaldehyde O-(4-methylbenzoyl)oxime, and how can reaction yields be improved?

Answer:
The synthesis typically involves two steps: (1) formation of the oxime intermediate from 1,3-benzodioxole-5-carbaldehyde using hydroxylamine, and (2) acylation with 4-methylbenzoyl chloride. Key optimizations include:

  • Anhydrous conditions : Use of anhydrous dichloromethane and nitrogen atmosphere to prevent hydrolysis of the acylating agent .
  • Base selection : Triethylamine (TEA) is effective for neutralizing HCl byproducts during acylation. A 6:1 molar ratio of TEA to oxime ensures complete reaction .
  • Purification : Recrystallization in diethyl ether improves purity (yields ~64% for analogous compounds) .

Basic: How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

Answer:

  • 1H NMR : Key signals include the benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm as a singlet) and the oxime proton (δ 8.5–8.8 ppm). Aromatic protons from the 4-methylbenzoyl group appear as doublets (δ 7.2–8.1 ppm) .
  • 13C NMR : The carbonyl carbon of the oxime (δ ~160 ppm) and the methyl group on the benzoyl moiety (δ ~21 ppm) are diagnostic .
  • HRMS : Exact mass calculations for C₁₆H₁₃NO₅ should match theoretical values (e.g., m/z 299.0794) with <2 ppm error .

Advanced: What challenges arise in crystallographic studies of this compound, and how can they be addressed?

Answer:

  • Crystal packing : The methylbenzoyl group may introduce steric hindrance, reducing crystal quality. Slow evaporation from ether/hexane mixtures enhances lattice formation .
  • Refinement : Use SHELXL for small-molecule refinement. The program handles torsional parameters (e.g., C–O–C angles in benzodioxole, δ ~116–122°) and anisotropic displacement for heavy atoms .
  • Twinned data : SHELXE can resolve pseudo-merohedral twinning via intensity-based algorithms .

Advanced: How does the electronic nature of substituents (e.g., methyl vs. methoxy) on the benzoyl group affect the reactivity of the oxime?

Answer:

  • Electron-donating groups (e.g., methyl) : Stabilize the acyloxime intermediate, reducing side reactions (e.g., hydrolysis). Comparative studies with 4-methoxy derivatives show ~15% higher yields for methyl-substituted compounds .
  • Steric effects : Methyl groups minimally hinder acylation, while bulkier tert-butyl substituents require extended reaction times (24+ hours) .
  • Mechanistic insight : Density Functional Theory (DFT) calculations can model charge distribution on the oxime nitrogen, predicting acylation rates .

Advanced: How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved for structural confirmation?

Answer:

  • NOE analysis : Irradiation of the oxime proton should show spatial proximity to the benzodioxole aromatic protons. Contradictions may indicate rotameric equilibria; variable-temperature NMR (e.g., 298–343 K) can freeze conformers .
  • X-ray vs. NMR discrepancies : If crystal packing forces alter conformation, compare solid-state (X-ray) and solution (NMR) data. SHELX refinements can validate bond lengths/angles .

Advanced: What strategies enable selective functionalization of the benzodioxole ring without oxime cleavage?

Answer:

  • Protection/deprotection : Temporarily convert the oxime to a tert-butyldimethylsilyl (TBS) ether before electrophilic substitution (e.g., nitration). Deprotect with tetrabutylammonium fluoride (TBAF) .
  • Mild conditions : Use low-temperature Friedel-Crafts acylations (e.g., AlCl₃ at −20°C) to avoid oxime degradation .

Methodological: How can researchers design comparative studies with analogs (e.g., 4-nitrobenzoyl derivatives) to explore structure-activity relationships?

Answer:

  • Library synthesis : Prepare derivatives via parallel synthesis, varying the benzoyl substituent (e.g., nitro, methoxy, tert-butyl). Use standardized conditions (e.g., 1.2 eq acyl chloride, 24 h reaction) .
  • Bioactivity assays : Test antioxidant or enzyme inhibition properties. For example, compare IC₅₀ values in DPPH radical scavenging assays, correlating with substituent Hammett σ values .

Methodological: What analytical workflows ensure purity >98% for pharmacological studies?

Answer:

  • HPLC-DAD : Use a C18 column (MeCN/H₂O gradient) to detect impurities at 254 nm. Retention times should match standards .
  • Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C 64.21%, N 4.68% for C₁₆H₁₃NO₅) .

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